molecular formula C18H20N2O2 B4653864 N-(4-ethylphenyl)-N'-(2-methylbenzyl)ethanediamide

N-(4-ethylphenyl)-N'-(2-methylbenzyl)ethanediamide

Cat. No. B4653864
M. Wt: 296.4 g/mol
InChI Key: AQDKGILNDOYMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-N'-(2-methylbenzyl)ethanediamide, commonly known as EMD-386088, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of amides and is used in various scientific research applications.

Mechanism of Action

EMD-386088 acts as a positive allosteric modulator of the α7nAChR. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site. The binding of EMD-386088 to the receptor leads to an increase in the activity of the receptor, which can have various physiological and pharmacological effects.
Biochemical and Physiological Effects:
EMD-386088 has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anti-inflammatory effects and to reduce the release of pro-inflammatory cytokines. EMD-386088 has also been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

EMD-386088 has several advantages for lab experiments. It is a relatively small molecule, which makes it easy to synthesize and purify. It has also been extensively studied, and its pharmacological properties are well understood. However, there are also some limitations to using EMD-386088 in lab experiments. One limitation is that it has a relatively low affinity for the α7nAChR compared to other compounds, which can make it less effective in some experiments. Additionally, the effects of EMD-386088 can be variable depending on the experimental conditions, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of EMD-386088. One potential direction is to study its effects on other receptors and ion channels. Another direction is to explore its potential use in the treatment of other diseases, such as Parkinson's disease and depression. Additionally, it may be possible to develop more potent and selective positive allosteric modulators of the α7nAChR based on the structure of EMD-386088.

Scientific Research Applications

EMD-386088 has been extensively studied for its potential pharmacological properties. It has been shown to have an affinity for the alpha-7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that is involved in various physiological and pathological processes. EMD-386088 has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, schizophrenia, and inflammation.

properties

IUPAC Name

N'-(4-ethylphenyl)-N-[(2-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-14-8-10-16(11-9-14)20-18(22)17(21)19-12-15-7-5-4-6-13(15)2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDKGILNDOYMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-N'-(2-methylbenzyl)ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethylphenyl)-N'-(2-methylbenzyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethylphenyl)-N'-(2-methylbenzyl)ethanediamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethylphenyl)-N'-(2-methylbenzyl)ethanediamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethylphenyl)-N'-(2-methylbenzyl)ethanediamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethylphenyl)-N'-(2-methylbenzyl)ethanediamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethylphenyl)-N'-(2-methylbenzyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.